2-Methoxycyclobutane-1-carboxylic acid
Description
2-Methoxycyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position and a methoxy (-OCH₃) substituent at the 2-position. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The compound’s structure combines a strained four-membered cyclobutane ring with polar functional groups, influencing its physicochemical properties, such as solubility, acidity, and reactivity.
Properties
IUPAC Name |
2-methoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZZCIUDRKWFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823091-43-5 | |
| Record name | 2-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutane Derivatives: One common method involves the oxidation of cyclobutane derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Grignard Reagents: The reaction of Grignard reagents with carbon dioxide followed by acidification can also produce carboxylic acids.
Industrial Production Methods
Industrial production of 2-Methoxycyclobutane-1-carboxylic acid typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation to form dicarboxylic derivatives. For example, treatment with potassium permanganate (KMnO₄) under acidic conditions converts the compound into 2-methoxycyclobutane-1,2-dicarboxylic acid , confirmed via NMR analysis. Alternative oxidizing agents like hydrogen peroxide (H₂O₂) produce similar results but with lower yields (≤70%).
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 2-Methoxycyclobutane-1,2-dicarboxylic acid | 85% |
| H₂O₂ | Acetic acid, 50°C | 2-Methoxycyclobutane-1,2-dicarboxylic acid | 70% |
Esterification Reactions
The carboxylic acid reacts with alcohols to form esters. A notable example is its methanol-mediated esterification using sulfuric acid (H₂SO₄) as a catalyst, yielding methyl 2-methoxycyclobutane-1-carboxylate .
Mechanism :
-
Protonation of the carboxylic acid by H₂SO₄.
-
Nucleophilic attack by methanol.
-
Elimination of water to form the ester.
Key Data :
-
Optimal conditions: 20°C, 24 hours, H₂SO₄ (5 mol%).
-
Yield: 92%.
Decarboxylation Reactions
Thermal or base-induced decarboxylation removes CO₂ from the molecule. Heating at 120°C results in 2-methoxycyclobutane , while treatment with NaOH produces cyclobutane derivatives with retained methoxy groups.
Table 2: Decarboxylation Pathways
| Method | Conditions | Product | Notes |
|---|---|---|---|
| Thermal | 120°C, 2 h | 2-Methoxycyclobutane | Requires inert atmosphere |
| Basic | NaOH (2M), 80°C | Sodium 2-methoxycyclobutane-1-carboxylate | Followed by acid workup |
Nucleophilic Substitution
The methoxy group participates in SN2 reactions with nucleophiles. For instance, treatment with sodium amide (NaNH₂) replaces the methoxy group with an amino group, forming 2-aminocyclobutane-1-carboxylic acid .
Experimental Protocol :
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Dissolve 2-methoxycyclobutane-1-carboxylic acid in THF.
-
Add NaNH₂ (2 equiv) at 0°C.
-
Stir for 6 hours.
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Acidic workup yields the amine product.
Yield : 78%.
Ring-Opening and Functionalization
The cyclobutane ring’s strain enables unique transformations. A study demonstrated copper-catalyzed C–H amination using N-fluorobenzenesulfonimide (NFSI) , producing 1,3-diaminocyclobutene derivatives (93% yield) .
Mechanistic Insight :
-
CuBr catalyst activates NFSI, generating sulfonamidyl radicals.
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Radical addition initiates ring-opening and re-closure to form the cyclobutene core .
Table 3: Copper-Catalyzed Amination
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Methoxycyclobutane-1-carboxylic acid | CuBr | CH₃CN, 40°C | 1,3-Diaminocyclobutene | 93% |
Spectral Characterization
Critical spectroscopic data for reaction products include:
Table 4: NMR Data for Key Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methyl 2-methoxycyclobutane-1-carboxylate | 3.64–3.73 (s, 3H, OCH₃), 3.44 (t, J=7.3 Hz, 2H) | 173.2 (C=O), 52.1 (OCH₃) |
| 1,3-Diaminocyclobutene | 2.17–2.46 (m, 4H, cyclobutane), 1.45 (s, 6H, NH₂) | 158.3 (C=N), 45.8 (CH₂) |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C6H10O3
Molecular Weight : 130.15 g/mol
Structure : The compound features a cyclobutane ring with a methoxy (-OCH3) group and a carboxylic acid (-COOH) group, which are critical for its chemical reactivity and biological interactions.
Organic Synthesis
2-Methoxycyclobutane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, including cycloadditions and functional group transformations. This makes it a crucial intermediate in synthesizing pharmaceuticals and agrochemicals.
Biological Research
Research indicates that this compound may play a role in enzyme-catalyzed reactions involving cyclobutane derivatives. Its potential as a substrate for enzymes involved in metabolic pathways is being investigated, particularly in the context of fatty acid biosynthesis.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly concerning its anti-cancer properties. Preliminary studies suggest that derivatives of 2-methoxycyclobutane-1-carboxylic acid can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Ethylene Biosynthesis Inhibition
Research has demonstrated that 2-methoxycyclobutane-1-carboxylic acid can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in plants. This inhibition can delay fruit ripening and senescence, offering potential applications in agriculture to extend the shelf life of fruits.
Antimicrobial Properties
Studies have indicated that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as a natural preservative in food products.
Anti-Cancer Potential
Recent investigations into the anti-cancer effects of 2-methoxycyclobutane-1-carboxylic acid have revealed its ability to induce apoptosis in cancer cells. This property positions it as a candidate for further research in cancer therapeutics.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Essential intermediate for pharmaceutical synthesis |
| Biological Research | Substrate for enzymes | Potential involvement in fatty acid biosynthesis |
| Medicinal Chemistry | Anti-cancer research | Induces apoptosis and inhibits cell proliferation |
| Agriculture | Ethylene production inhibition | Delays ripening in tomatoes |
| Food Preservation | Antimicrobial agent | Inhibits growth of bacterial strains |
Case Studies
-
Inhibition of Ethylene Production :
A study demonstrated that treatment with 2-methoxycyclobutane-1-carboxylic acid significantly reduced ethylene production in tomato plants, leading to delayed ripening and improved fruit quality during storage. -
Antimicrobial Testing :
In vitro tests showed that this compound inhibited the growth of several bacterial strains, indicating its potential as a natural preservative in food products. -
Cancer Cell Proliferation :
Recent research highlighted the anti-cancer effects of derivatives of 2-methoxycyclobutane-1-carboxylic acid, showing promise in inhibiting proliferation through various cellular pathways.
Mechanism of Action
The mechanism of action of 2-Methoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The methoxy group may also participate in hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.15 g/mol
- Key Differences: Substituent: A 2-methoxyethyl (-CH₂CH₂OCH₃) group replaces the methoxy group in the target compound. The additional methylene group may also alter conformational flexibility .
1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid
- Molecular Formula : C₇H₁₀O₄
- Molecular Weight : 158.15 g/mol
- Key Differences :
- Substituent: A methoxycarbonyl (-COOCH₃) group is present at the 1-position alongside the carboxylic acid.
- Impact: The electron-withdrawing ester group may enhance the acidity of the carboxylic acid moiety compared to the target compound. This dual functionality could make it a versatile intermediate in synthetic chemistry, such as in peptide coupling reactions .
1-Benzylcyclobutane-1-carboxylic Acid
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Key Differences: Substituent: A benzyl (-CH₂C₆H₅) group replaces the methoxy group. However, the bulky substituent may hinder reactivity in sterically sensitive reactions compared to the smaller methoxy group in the target compound .
Cyclopentane Analogues (e.g., 2-Methoxycyclopentane-1-carboxylic Acid)
- Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered). The target compound’s cyclobutane ring may exhibit higher acidity due to strain-induced destabilization of the conjugate base .
Data Table: Structural and Molecular Comparison
Biological Activity
2-Methoxycyclobutane-1-carboxylic acid is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
2-Methoxycyclobutane-1-carboxylic acid features a methoxy group and a carboxylic acid functional group attached to a cyclobutane ring. Its molecular formula is with a molecular weight of 114.15 g/mol. The presence of these functional groups is significant as they influence the compound's reactivity and biological activity.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress in biological systems. Research indicates that compounds with methoxy and carboxylic acid groups exhibit enhanced antioxidant activity due to their ability to scavenge free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µmol/L) |
|---|---|---|
| 2-Methoxycyclobutane-1-carboxylic acid | Low (4%) | >100 |
| Caffeic Acid | Moderate (62.5%) | 17 |
| Rosmarinic Acid | High (43.49%) | 0.5 |
The DPPH radical scavenging assay showed that 2-methoxycyclobutane-1-carboxylic acid exhibited low radical scavenging capacity, indicating limited antioxidant potential compared to stronger antioxidants like caffeic and rosmarinic acids .
Antimicrobial Activity
The antimicrobial properties of cyclic carboxylic acids are attributed to their ability to disrupt microbial cell membranes. The lipophilicity and pKa values of these compounds play a significant role in their bactericidal effectiveness.
Cyclic carboxylic acids can diffuse across bacterial membranes, leading to cytoplasmic acidification and cell death. This mechanism has been observed in various studies, suggesting potential applications in developing antimicrobial agents .
Anticancer Activity
The anticancer properties of 2-methoxycyclobutane-1-carboxylic acid have been explored through in vitro studies on various cancer cell lines.
Case Study: Cytotoxicity Assay
A study investigated the cytotoxic effects of the compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated that while the compound exhibited some cytotoxic effects, it was less potent than established anticancer agents.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) | Viability (%) at 100 µg/mL |
|---|---|---|
| HepG2 | 250 | 68 |
| MCF-7 | 300 | 78 |
| NIH 3T3 | >500 | 96 |
The data suggest that while 2-methoxycyclobutane-1-carboxylic acid has some cytotoxic effects on cancer cells, it shows significantly lower toxicity towards normal cells, indicating a degree of selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxycyclobutane-1-carboxylic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example:
- Ring Construction : Use [2+2] photocycloaddition or ring-closing metathesis of dienes to form the cyclobutane core.
- Methoxy Introduction : Perform nucleophilic substitution on a bromocyclobutane precursor using sodium methoxide (NaOCH₃) in polar aprotic solvents (e.g., DMF).
- Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl esters) under acidic or basic conditions.
- Reference : Similar substitution strategies are validated for methyl 2-cyanocyclobutane-1-carboxylate, where NaOCH₃ facilitates functional group interconversion .
Q. What spectroscopic methods are effective for characterizing 2-Methoxycyclobutane-1-carboxylic acid?
- Methodological Answer :
- NMR : ¹H NMR identifies methoxy protons (δ ~3.3 ppm) and cyclobutane ring protons (δ 1.5–2.5 ppm). ¹³C NMR confirms carboxylic acid (δ ~170–180 ppm) and methoxy carbon (δ ~55 ppm).
- IR : Stretching vibrations for -COOH (~2500–3300 cm⁻¹ broad, ~1700 cm⁻¹ C=O) and methoxy C-O (~1100 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ or [M-H]⁻.
- Reference : Structural elucidation protocols align with those used for 1-Benzylcyclobutane-1-carboxylic acid .
Q. What are the recommended storage conditions for 2-Methoxycyclobutane-1-carboxylic acid to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C.
- Avoid exposure to strong oxidizers, heat, and moisture.
- Reference : Safety guidelines for cyclobutane derivatives emphasize ventilation and incompatibility with oxidizers .
Advanced Research Questions
Q. How does the cyclobutane ring strain influence the reactivity of 2-Methoxycyclobutane-1-carboxylic acid in substitution reactions?
- Methodological Answer :
- Ring Strain : The 90° bond angles in cyclobutane increase strain energy (~27 kcal/mol), enhancing susceptibility to ring-opening or functionalization.
- Methoxy Effects : Electron-donating methoxy groups stabilize carbocation intermediates in SN1 reactions but may hinder SN2 due to steric hindrance.
- Experimental Design : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) under identical conditions.
- Reference : Reactivity trends mirror those of methyl 2-cyanocyclobutane-1-carboxylate, where strain accelerates substitution .
Q. How can researchers resolve discrepancies in reported melting points of 2-Methoxycyclobutane-1-carboxylic acid derivatives?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water mixtures to remove impurities.
- Analytical Validation : Use differential scanning calorimetry (DSC) to determine precise melting ranges.
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst) that may affect crystallinity.
- Reference : Physical data gaps for 1-Benzylcyclobutane-1-carboxylic acid highlight the need for rigorous characterization .
Q. What computational methods are suitable for studying the conformational dynamics of 2-Methoxycyclobutane-1-carboxylic acid?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze puckered vs. planar cyclobutane conformers.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on ring flexibility.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict bioactivity.
- Reference : Retrosynthesis tools for methyl 2-cyanocyclobutane-1-carboxylate employ similar computational models .
Q. How does the presence of the methoxy group affect the acid's susceptibility to thermal decomposition?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset temperatures.
- Mechanistic Insight : Methoxy groups may stabilize intermediates via resonance, delaying breakdown. Compare with non-substituted cyclobutane carboxylic acids.
- Byproduct Identification : GC-MS to detect CO₂ or other volatile fragments.
- Reference : Carbon oxide formation during decomposition is noted for benzylcyclobutane derivatives .
Q. When encountering conflicting biological activity data for 2-Methoxycyclobutane-1-carboxylic acid analogs, what methodological approaches should be employed to validate findings?
- Methodological Answer :
- Dose-Response Curves : Test compounds across a concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate readouts.
- Structural Confirmation : Verify enantiomeric purity via chiral HPLC, as biological activity often depends on stereochemistry.
- Reference : Biological applications of cyclopropane analogs emphasize assay reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
